molecular formula C6H9N3O3 B6594961 1-Methyl-5-nitroimidazole-2-ethanol CAS No. 14766-63-3

1-Methyl-5-nitroimidazole-2-ethanol

Cat. No.: B6594961
CAS No.: 14766-63-3
M. Wt: 171.15 g/mol
InChI Key: WTZSZHBIEVMQTN-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroimidazole-2-ethanol, widely recognized in research as the synthetic nitroimidazole antibiotic Metronidazole , serves as a critical compound in biomedical studies. Its primary research value lies in its potent activity against a broad spectrum of protozoans and most Gram-negative and Gram-positive anaerobic bacteria . The mechanism of action, a key focus of pharmacological research, involves the compound acting as a prodrug . After entering microbial cells by passive diffusion, the nitro group of its 5-nitroimidazole scaffold is reduced by intracellular nitroreductases, such as ferredoxin, under anaerobic conditions . This bioactivation generates cytotoxic nitro radicals and short-lived reactive intermediates, including hydroxyl radicals, which cause strand breaks in bacterial DNA and lead to cell death . This reductive activation makes it selectively toxic to anaerobic microorganisms . Researchers utilize this compound to study infections caused by obligate anaerobes like Bacteroides and Clostridium species, as well as parasitic diseases such as amebiasis, giardiasis, and trichomoniasis . Its role in investigating Helicobacter pylori infections is also noted, though resistance mechanisms are an active area of study . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1-methyl-5-nitroimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-8-5(2-3-10)7-4-6(8)9(11)12/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZSZHBIEVMQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933178
Record name 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14766-63-3
Record name Imidazole-2-ethanol, 1-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014766633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroimidazole-2-ethanol can be synthesized through various methods. One common approach involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the imidazole nitrogen on the ethylene oxide, leading to the formation of the ethanol derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of formic acid and sulfuric acid as catalysts. The process includes dissolving 2-methyl-5-nitroimidazole in a formic acid solution, followed by the addition of ethylene oxide and sulfuric acid. The reaction mixture is then heated and subsequently cooled to precipitate the product, which is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitroimidazole-2-ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, such as hydroxylamines.

    Substitution: The imidazole ring can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

The chemical structure of 1-Methyl-5-nitroimidazole-2-ethanol features a nitro group attached to an imidazole ring, which is critical for its biological activity. The presence of the hydroxyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Metronidazole is widely recognized for its effectiveness against various microorganisms, particularly:

  • Protozoa : Effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.
  • Anaerobic Bacteria : Targets bacteria such as Bacteroides fragilis and Clostridium difficile.

Case Study: Treatment of Helicobacter pylori

Metronidazole is often used in combination therapies for the eradication of Helicobacter pylori, a bacterium linked to peptic ulcers. Studies have shown that combining metronidazole with proton pump inhibitors and antibiotics like amoxicillin significantly increases eradication rates .

Veterinary Medicine

In veterinary applications, metronidazole is utilized for treating infections in dogs and cats, particularly those caused by anaerobic bacteria and protozoa. Its use in veterinary medicine has been supported by various studies demonstrating its efficacy in treating gastrointestinal infections .

Cancer Research

Recent studies have explored the potential of metronidazole as an adjunct therapy in cancer treatment. Its ability to induce hypoxia in tumor cells has led researchers to investigate its role in enhancing the efficacy of radiotherapy .

Molecular Biology Techniques

Metronidazole is also employed in molecular biology for various applications, including:

  • PCR Techniques : It can be used to inhibit the growth of contaminating bacteria during DNA amplification processes.
  • Cell Culture : Used to maintain sterile conditions by preventing bacterial contamination .

Safety and Regulatory Status

Metronidazole is classified as a hazardous substance due to its potential carcinogenic effects upon prolonged exposure. Safety data sheets recommend protective measures when handling this compound, including the use of gloves and eye protection .

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitroimidazole-2-ethanol involves the reduction of the nitro group to form reactive nitrogen species. These reactive species interact with the DNA of microorganisms, causing strand breakage and ultimately leading to cell death . The compound targets the DNA of anaerobic bacteria and protozoa, making it effective against these pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Structural Isomerism and Substituent Positioning

The position and nature of substituents significantly influence the chemical and biological properties of nitroimidazoles. Key analogues include:

Compound Name CAS Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
1-Methyl-5-nitroimidazole-2-ethanol 936-05-0 1-Me, 5-NO₂, 2-CH₂CH₂OH C₅H₇N₃O₃ 157.13
1-Methyl-2-nitroimidazole-5-ethanol 23571-48-4 1-Me, 2-NO₂, 5-CH₂CH₂OH C₆H₉N₃O₃ 171.16
2-(2-Methyl-5-nitroimidazol-1-yl)ethanol - 1-CH₂CH₂OH, 2-Me, 5-NO₂ C₆H₉N₃O₃ 171.16
Ipronidazole 14885-29-1 1-Me, 2-Isopropyl, 5-NO₂ C₇H₁₁N₃O₂ 169.18
  • Positional Isomerism: The ethanol group at position 2 in this compound contrasts with its positional isomer (ethanol at position 5 in 1-Methyl-2-nitroimidazole-5-ethanol).
  • Functional Group Variations: Ipronidazole replaces the ethanol group with an isopropyl substituent, enhancing lipophilicity and likely improving membrane permeability compared to the hydrophilic ethanol derivative .
2.3. Physicochemical Properties
  • Solubility: The ethanol group in this compound increases hydrophilicity compared to ipronidazole (logP ~0.5 vs. ~1.2) .
  • Stability: Nitroimidazoles with electron-withdrawing groups (e.g., -NO₂) are prone to nitroreduction under anaerobic conditions, a key mechanism in their antimicrobial activity .
2.5. Metabolic and Toxicological Profiles
  • Metabolism: this compound is a hydroxylated metabolite of dimetridazole, formed via hepatic cytochrome P450 enzymes. Similar compounds like HMMNI are associated with genotoxicity in vitro .
  • Toxicity: Ethanol derivatives may exhibit lower acute toxicity compared to chloroethyl analogues (e.g., 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole, CAS: 13182-81-5), which are alkylating agents .

Biological Activity

1-Methyl-5-nitroimidazole-2-ethanol (CAS No. 14766-63-3) is a compound belonging to the nitroimidazole class, recognized for its significant biological activities, particularly as an antimicrobial agent. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a nitro group attached to an imidazole ring, with a methyl group and an ethanol moiety. Its molecular weight is approximately 171.15 g/mol, and it has been characterized by various analytical techniques including IR, NMR, and mass spectrometry .

Synthesis Methods

The synthesis of this compound can be accomplished through several methods:

  • Base-Catalyzed Reaction : The compound is synthesized by reacting 2-methyl-5-nitroimidazole with ethylene oxide in the presence of a base.
  • Industrial Production : In industrial settings, formic acid and sulfuric acid are used as catalysts to facilitate the reaction between 2-methyl-5-nitroimidazole and ethylene oxide.

The biological activity of this compound primarily arises from the reduction of its nitro group to form reactive nitrogen species. These reactive species interact with microbial DNA, causing strand breakage and leading to cell death. This mechanism is crucial for its effectiveness against anaerobic bacteria and protozoa .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens, particularly anaerobic bacteria and protozoa. It has been compared with other nitroimidazoles such as metronidazole and tinidazole, which are widely used in clinical settings for similar infections.

Table 1: Comparative Antimicrobial Activity of Nitroimidazoles

CompoundTarget PathogensMIC (μg/mL)
This compoundClostridium spp., Giardia lamblia4 - 16
MetronidazoleTrichomonas vaginalis, Giardia lamblia0.5 - 4
TinidazoleEntamoeba histolytica2 - 8

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth .

Case Studies

A study conducted by Trivedi et al. (2011) assessed various derivatives of nitroimidazoles for their antibacterial and antifungal activities. The results indicated that compounds structurally related to this compound showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating enhanced efficacy due to structural modifications .

In another investigation focusing on neglected tropical diseases, derivatives of nitroimidazoles were evaluated for their effectiveness against Leishmania donovani. The study found that certain modifications in the molecular structure improved bioavailability and reduced toxicity while maintaining efficacy against protozoan infections .

Applications in Medicine

This compound is utilized in the formulation of drugs targeting anaerobic infections. Its ability to penetrate tissues effectively makes it a valuable candidate in treating conditions like bacterial vaginosis and certain gastrointestinal infections.

Q & A

Q. What are the validated synthetic routes for 1-Methyl-5-nitroimidazole-2-ethanol, and how can purity be optimized during synthesis?

The compound is typically synthesized via condensation reactions using substituted aldehydes and nitroimidazole precursors. For example, derivatives are synthesized by reacting 1-methyl-5-nitroimidazole with ethylene glycol derivatives under alkaline conditions (NaOEt) and purified via column chromatography with methanol or ethanol-based solvent systems . Purity optimization involves:

  • Crystallization : Using methanol or ethanol for recrystallization to remove unreacted starting materials.
  • Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate high-purity fractions.
  • Analytical validation : Confirming purity via HRMS and elemental analysis (C, H, N content) to ensure <2% impurities .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR (300–500 MHz in DMSO-d6d_6) identifies protons on the imidazole ring (δ 7.2–8.3 ppm) and the ethanol side chain (δ 3.5–4.5 ppm). 13^{13}C NMR confirms the nitro group (δ 140–150 ppm) and methyl/ethanol carbons .
  • HRMS : Electrospray ionization (ESI) in positive ion mode with m/z accuracy <5 ppm to validate molecular weight (e.g., C5_5H7_7N3_3O3_3: [M+H]+^+ = 158.056) .
  • IR spectroscopy : Peaks at 1520–1560 cm1^{-1} (N=O asymmetric stretching) and 3100–3400 cm1^{-1} (O–H stretching) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 180°C, forming nitroso byproducts. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic stability : Susceptible to hydrolysis in acidic/alkaline conditions (pH <3 or >10), leading to cleavage of the ethanol side chain. Use neutral buffers for in vitro studies .
  • Long-term storage : Lyophilized samples in argon atmosphere retain >95% purity for 12 months .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Nitro group positioning : The 5-nitro group is critical for redox activity; replacing it with other electron-withdrawing groups (e.g., sulfonyl) reduces antimicrobial efficacy .
  • Side-chain modifications : Ethanol substitution with thiol or amino groups (e.g., 2-mercapto derivatives) enhances binding to microbial enzymes like pyruvate:ferredoxin oxidoreductase .
  • Electrochemical tuning : Introducing arylvinyl groups at the 2-position improves redox potential, as shown in cyclic voltammetry studies (E1/2_{1/2} = −0.45 V vs. Ag/AgCl) .

Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?

  • DFT calculations : B3LYP/6-31G(d,p) basis sets optimize geometry and predict vibrational spectra (e.g., N=O bond lengths ≈1.22 Å), validated against experimental IR data .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with Trichomonas vaginalis ferredoxin (binding energy ≤−8.5 kcal/mol). Focus on hydrogen bonding with Cys residues and π-π stacking with Phe clusters .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes in aqueous environments .

Q. How can contradictions in literature data on the compound’s electrochemical behavior be resolved?

Conflicting redox potentials often arise from variations in experimental conditions:

  • Solvent effects : Use non-aqueous solvents (e.g., DMF with 0.1 M TBAP) to avoid proton interference.
  • Reference electrodes : Standardize against Fc/Fc+^+ to minimize calibration errors.
  • Scan rate : Lower scan rates (10–50 mV/s) reduce capacitive current artifacts in cyclic voltammetry .

Q. What strategies mitigate challenges in synthesizing derivatives with high enantiomeric purity?

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric synthesis of ethanol side chains (ee >90%) .
  • Chiral HPLC : Employ CHIRALPAK IC columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with L-tartaric acid for selective precipitation .

Methodological Resources

ParameterValue/TechniqueReference
Synthetic Yield60–75% (optimized conditions)
Decomposition Products5-nitrosoimidazole, formaldehyde
Redox Potential−0.45 V (vs. Ag/AgCl in DMF)
Binding Affinity (Ki)2.3 µM (ferredoxin target)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-5-nitroimidazole-2-ethanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.